Chemical structure and properties of N5-Methyllamotrigine
Chemical structure and properties of N5-Methyllamotrigine
Chemical Structure, Impurity Profiling, and Pharmacological Context[1][2][3]
Executive Summary
N5-Methyllamotrigine (CAS: 1373243-86-7) is a specific structural analogue and process-related impurity of the anticonvulsant drug Lamotrigine.[1][2][3][4] Chemically defined as 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine , it represents a methylation variant at the exocyclic amino group attached to the C5 position of the triazine ring.[2]
While often confused with the N2-methyl metabolite (a known cardiotoxic derivative formed via glucuronidation pathways), N5-Methyllamotrigine is primarily encountered as a synthesis impurity or degradation product.[2] Its identification and control are critical in drug substance manufacturing to adhere to ICH Q3A/B guidelines. This guide provides a comprehensive technical analysis of its structure, formation pathways, and analytical differentiation from isomeric analogues.
Chemical Constitution & Properties[2][6][7][8][9][10][11]
1.1 Structural Identity
N5-Methyllamotrigine retains the core phenyltriazine scaffold of the parent drug but features a methyl group substitution on the secondary amine at position 5.[2]
| Property | Data |
| Common Name | N5-Methyllamotrigine |
| IUPAC Name | 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine |
| CAS Registry Number | 1373243-86-7 |
| Molecular Formula | C₁₀H₉Cl₂N₅ |
| Molecular Weight | 270.12 g/mol |
| Parent Compound | Lamotrigine (MW 256.[1][2][5][6]09) |
| Structural Class | Phenyltriazine; Dichlorobenzene derivative |
1.2 Physicochemical Characteristics[2][7]
-
Solubility: Low aqueous solubility; soluble in organic solvents (DMSO, Methanol). The addition of the methyl group increases lipophilicity (LogP > 2.5) compared to Lamotrigine.[4][8][9][6][10]
-
Basicity: The triazine ring nitrogens and exocyclic amines contribute to basicity. Methylation at the exocyclic N5 slightly alters the pKa profile, potentially affecting salt formation during processing.
Synthesis & Formation Pathways[9][10][12][15]
2.1 Origin in Manufacturing
N5-Methyllamotrigine typically arises during the synthesis of Lamotrigine if non-selective methylation conditions occur or if methylated precursors are present.[2]
-
Standard Lamotrigine Synthesis: Involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine.[2]
-
Impurity Formation: If the aminoguanidine starting material contains trace N-methylated impurities, or if a methylation step is inadvertently introduced (e.g., contamination with methylating agents like methyl iodide or dimethyl sulfate in shared reactors), the N5-methyl analogue is formed.[2]
2.2 Structural Isomerism (Critical Distinction)
It is vital to distinguish N5-Methyllamotrigine from N2-Methyllamotrigine .
-
N5-Methyl: Methylation on the exocyclic amine (C5-NH-CH3).[2] Usually a process impurity.
-
N2-Methyl: Methylation on the ring nitrogen (N2-CH3).[2] A known metabolite in humans and potential degradation product.[11]
Figure 1: Structural Differentiation of Lamotrigine Analogues
Caption: Distinction between the N5-methyl impurity (exocyclic) and the N2-methyl metabolite (endocyclic).
Analytical Characterization
Differentiation of N5-Methyllamotrigine from the parent and other isomers requires high-resolution techniques due to their identical mass (isomers) or similar fragmentation patterns.[2]
3.1 High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient elution with Ammonium Acetate buffer (pH 4.5) and Acetonitrile.
-
Retention Logic:
3.2 Mass Spectrometry (LC-MS/MS)
-
Parent Ion: [M+H]⁺ = 270.03 (vs 256.01 for Lamotrigine).
-
Fragmentation:
3.3 NMR Spectroscopy
-
¹H NMR:
Biological & Toxicological Relevance[6][7][13][15]
4.1 Toxicity Profile
While the N2-methyl metabolite is associated with cardiotoxicity (hERG channel inhibition leading to QRS widening), N5-Methyllamotrigine is primarily assessed as a genotoxic impurity.[2]
-
Structure-Activity Relationship (SAR): The blockade of the exocyclic amine at position 5 may reduce the compound's affinity for voltage-gated sodium channels (the primary mechanism of action for Lamotrigine), potentially rendering it pharmacologically less active but raising concerns for off-target toxicity.[2]
4.2 Regulatory Limits
Under ICH Q3A(R2), N5-Methyllamotrigine must be identified if it exceeds the reporting threshold (typically 0.05% or 0.10% depending on daily dose).[2]
-
Qualification: If present above 0.15%, it requires toxicological qualification.
-
Genotoxicity: As an aromatic amine derivative, it must be evaluated for mutagenicity (Ames test) to rule out DNA intercalation or alkylation risks.
Experimental Protocol: Isolation & Detection
Objective: To detect and quantify N5-Methyllamotrigine in a bulk Lamotrigine sample.
Workflow:
-
Sample Prep: Dissolve 50 mg Lamotrigine in 50 mL Methanol (1 mg/mL).
-
Standard Prep: Prepare N5-Methyllamotrigine reference standard at 1 µg/mL (0.1% limit level).
-
Chromatography: Inject 10 µL into HPLC-UV (270 nm).
-
System Suitability: Resolution (Rs) between Lamotrigine and N5-Methyl must be > 2.0.
Figure 2: Impurity Profiling Workflow
Caption: Analytical workflow for separating Lamotrigine from its methylated impurities.
References
-
PubChem. (n.d.).[8][12] N2-Methyl lamotrigine (Compound Summary). National Library of Medicine. Retrieved from [Link][2]
-
Goldstein, M., et al. (2023).[7] Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites. Environmental Science & Technology. Retrieved from [Link][2]
-
FDA. (2021). Lamotrigine Prescribing Information & Impurity Guidelines. U.S. Food and Drug Administration. Retrieved from [Link][2]
-
Mansa Publishers. (2024). Synthesis of Lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Lamotrigine 5,5-Dimer | C19H14Cl4N10 | CID 125270441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page 06137 (Chemical) [intlab.org]
- 4. 84689-20-3 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 5. Mechanism-based design, synthesis and biological studies of N⁵-substituted tetrahydrofolate analogs as inhibitors of cobalamin-dependent methionine synthase and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lamotrigine N5-glucuronide | C15H15Cl2N5O6 | CID 71236569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. mu.menofia.edu.eg [mu.menofia.edu.eg]
- 11. LAMOTRIGINE (PD000352, PYZRQGJRPPTADH-UHFFFAOYSA-N) [probes-drugs.org]
- 12. N2-Methyl lamotrigine | C10H10Cl2N5+ | CID 91810661 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Structure inferred)